molecular formula C5H10O B050213 (R)-1-Cyclopropylethanol CAS No. 6516-09-2

(R)-1-Cyclopropylethanol

Cat. No.: B050213
CAS No.: 6516-09-2
M. Wt: 86.13 g/mol
InChI Key: DKKVKJZXOBFLRY-SCSAIBSYSA-N
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Description

(1R)-1-Cyclopropylethanol is an organic compound characterized by a cyclopropyl group attached to an ethanol moiety. This compound is notable for its unique structural features, which include a three-membered cyclopropyl ring that imparts significant strain and reactivity to the molecule. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R)-1-Cyclopropylethanol can be synthesized through several methods. One common approach involves the reduction of cyclopropyl ketone using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of cyclopropyl acetaldehyde using a chiral catalyst.

Industrial Production Methods: In industrial settings, the production of (1R)-1-cyclopropylethanol often involves the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, employing advanced catalytic systems and stringent reaction conditions to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-Cyclopropylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert cyclopropyl ketone back to (1R)-1-cyclopropylethanol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group in (1R)-1-cyclopropylethanol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride for conversion to cyclopropyl chloride, followed by nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Cyclopropyl ketone.

    Reduction: (1R)-1-Cyclopropylethanol.

    Substitution: Various cyclopropyl derivatives depending on the substituent introduced.

Scientific Research Applications

(1R)-1-Cyclopropylethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-cyclopropylethanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various biochemical pathways, influencing enzyme activity and receptor binding. The cyclopropyl group can induce strain in molecular interactions, potentially enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar in structure but lacks the chiral center.

    Cyclopropylamine: Contains a cyclopropyl group but differs in functional group and reactivity.

    Cyclopropyl ketone: An oxidized form of (1R)-1-cyclopropylethanol.

Uniqueness: (1R)-1-Cyclopropylethanol is unique due to its chiral center and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. Its stereochemistry plays a crucial role in its reactivity and interactions, making it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1R)-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKVKJZXOBFLRY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426452
Record name (1R)-1-cyclopropylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6516-09-2
Record name (1R)-1-cyclopropylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-cyclopropylethan-1-ol
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